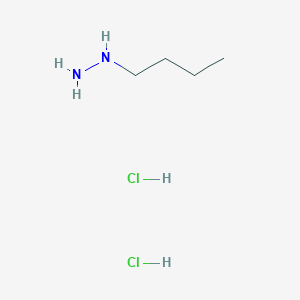

Butylhydrazine dihydrochloride

Description

BenchChem offers high-quality Butylhydrazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butylhydrazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

butylhydrazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2.2ClH/c1-2-3-4-6-5;;/h6H,2-5H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGZFKAAYKBUEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70629-61-7 | |

| Record name | butylhydrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Butylhydrazine Dihydrochloride: Structural Dynamics, Synthetic Utility, and Self-Validating Protocols

Executive Summary

Butylhydrazine dihydrochloride is a highly versatile building block in modern organic synthesis, serving as a critical precursor for a wide array of hydrazine derivatives[1]. By providing a stable, solid-state source of the highly reactive hydrazine moiety, it enables the precise construction of complex heterocyclic frameworks essential to pharmaceutical and agrochemical development[1]. This technical guide explores the structural nuances of butylhydrazine isomers, details the mechanistic causality behind their reactivity, and provides a self-validating experimental protocol for their application in drug discovery.

Chemical Profiling and Structural Variants

Hydrazine derivatives are notoriously volatile and prone to rapid atmospheric oxidation. The formulation of butylhydrazine as a dihydrochloride salt is a deliberate chemical strategy to arrest this degradation, yielding a bench-stable, weighable solid[2].

The compound exists in several isomeric and substituted forms, most notably n-butylhydrazine dihydrochloride and 1-sec-butylhydrazine dihydrochloride . The structural distinction between a linear aliphatic chain (n-butyl) and a branched chain (sec-butyl) fundamentally alters the steric environment around the secondary nitrogen, dictating the regioselectivity of subsequent condensation reactions[1].

Quantitative Physicochemical Data

The following table summarizes the core properties of the primary butylhydrazine dihydrochloride variants used in commercial and research settings:

| Property | n-Butylhydrazine Dihydrochloride | sec-Butylhydrazine Dihydrochloride | 1,2-Di-n-butylhydrazine Dihydrochloride |

| CAS Number | 70629-61-7[3] | 1177361-36-2[4] | 78776-28-0[5] |

| Molecular Formula | C₄H₁₄Cl₂N₂[3] | C₄H₁₄Cl₂N₂[6] | C₈H₂₂Cl₂N₂[5] |

| Molecular Weight | 161.07 g/mol [3] | 161.07 g/mol [4] | 217.18 g/mol [5] |

| Physical Form | White solid | White to yellow solid[7] | Solid |

| Purity Standard | ≥95%[3] | ≥95%[7] | N/A |

| Storage Conditions | Inert atmosphere, Room Temp[2] | Inert atmosphere, Room Temp[7] | Inert atmosphere |

Structural Dynamics & Reactivity

The primary utility of butylhydrazine dihydrochloride stems from its dual-nitrogen nucleophilic core. However, to harness this reactivity, the salt must be neutralized in situ using a mild base (e.g., pyridine or triethylamine) to liberate the free hydrazine[8].

Mechanistic Causality: The primary nitrogen (NH₂) is highly nucleophilic and typically initiates attack on electrophilic centers (such as carbonyl carbons). The secondary nitrogen (NH-R), tethered to the butyl group, is less nucleophilic due to inductive and steric effects. In the case of sec-butylhydrazine , the branched methyl group creates significant steric hindrance[1]. This steric bulk is highly advantageous when synthesizing asymmetric heterocycles (like substituted pyrazoles), as it forces the reaction down a specific regioselective pathway, minimizing the formation of unwanted structural isomers[1].

Logical pathway of butylhydrazine reactivity and steric influence.

Applications in Drug Development

Butylhydrazine dihydrochloride is a foundational building block for active pharmaceutical ingredients (APIs)[1]. A prominent example is its role in the synthesis of fused heterocyclic compounds that act as mineralocorticoid receptor (MR) antagonists [8].

In the development of therapies for hypertension and cardiac failure, MR antagonists (such as eplerenone analogs) rely on non-steroidal skeletons to bind effectively to aldosterone receptors[8]. Butylhydrazine dihydrochloride is reacted with complex electrophiles (e.g., in the presence of pyridine and CHCl₃) to form these critical heterocyclic pharmacophores, ultimately contributing to life-saving cardiovascular drugs[8].

Experimental Methodology: Self-Validating Synthesis Protocol

To ensure reproducibility and safety, the synthesis of heterocycles using butylhydrazine dihydrochloride must be treated as a self-validating system. The following protocol outlines the formation of a generic pyrazole derivative, emphasizing the causality behind each procedural step.

Step-by-Step Protocol

-

Salt Neutralization (Free Base Generation):

-

Action: Suspend 1.0 eq of butylhydrazine dihydrochloride in anhydrous dichloromethane (DCM) under a strict Nitrogen (N₂) atmosphere. Slowly add 2.2 eq of triethylamine (TEA) at 0°C.

-

Causality: The N₂ atmosphere prevents the immediate oxidative degradation of the newly liberated free hydrazine. TEA acts as an acid scavenger for the two equivalents of HCl.

-

Self-Validation Check: Perform a rapid in-line LC-MS or TLC. The disappearance of the salt peak and the appearance of the free base mass confirm successful deprotonation. Do not proceed until confirmed.

-

-

Electrophile Addition:

-

Action: Add the electrophile (e.g., a 1,3-diketone) dropwise via an addition funnel while maintaining the reaction vessel at 0°C to 5°C.

-

Causality: Hydrazine condensation reactions are highly exothermic. Dropwise addition controls the thermal profile, preventing explosive runaway reactions and thermal decomposition of the hydrazine.

-

Self-Validation Check: Monitor internal temperature probes. If the temperature spikes above 5°C, halt addition until the system cools.

-

-

Cyclization and Isolation:

-

Action: Allow the reaction to warm to room temperature, then reflux for 4 hours. Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

-

Causality: The initial nucleophilic attack forms a hydrazone intermediate; elevated thermal energy (reflux) is required to drive the secondary intramolecular cyclization to form the final heterocycle.

-

Self-Validation Check: Final product purity must be validated via ¹H-NMR and HPLC (target >95% purity) before subsequent use[3].

-

Self-validating experimental workflow for heterocycle synthesis.

Safety, Handling, and Toxicity

While the dihydrochloride salt is safer to handle than free hydrazine, it remains a hazardous chemical requiring strict engineering controls (e.g., fume hoods, inert glove boxes).

According to GHS classifications, sec-butylhydrazine dihydrochloride triggers several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[7]. Furthermore, substituted hydrazines have been historically studied for their tumorigenic and carcinogenic potential in mammalian models[9]. Proper PPE, including nitrile gloves, safety goggles, and respiratory protection, is non-negotiable during the handling of both the salt and the free base[7].

References

1.1 - NBInno 2.3 - AccelaChem 3.7 - MilliporeSigma / Sigma-Aldrich 4.8 - Google Patents 5.9 - Journal of the American Chemical Society

Sources

- 1. nbinno.com [nbinno.com]

- 2. 70629-61-7|Butylhydrazine dihydrochloride|BLD Pharm [bldpharm.com]

- 3. 70629-61-7,Butylhydrazine Dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. 1177361-36-2|sec-Butylhydrazine dihydrochloride|BLD Pharm [bldpharm.com]

- 5. 1,2-Di-n-butylhydrazine dihydrochloride | C8H22Cl2N2 | CID 156920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aaronchem.com [aaronchem.com]

- 7. sec-Butylhydrazine dihydrochloride | 1177361-36-2 [sigmaaldrich.com]

- 8. WO2007077961A2 - Fused heterocyclic compounds and their use as mineralocorticoid receptor ligands - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

Thermodynamic Solvation and Analytical Profiling of Butylhydrazine Dihydrochloride: A Whitepaper on Solvent Optimization

Introduction & Mechanistic Overview

Butylhydrazine dihydrochloride (alongside its structural isomers such as tert-butylhydrazine hydrochloride and 1,2-di-n-butylhydrazine dihydrochloride) serves as a foundational building block in the synthesis of pyrazole derivatives, insect growth regulators, and pharmaceutical active ingredients ()[1]. As a Senior Application Scientist, I frequently observe that the primary bottleneck in scaling nucleophilic N-N exchange reactions is the empirical mismanagement of solvent systems.

Because the free base of butylhydrazine is a highly reactive liquid with a predicted pKa of approximately 8.92 ()[2], it is typically stabilized as a hydrochloride or dihydrochloride salt. This protonation fundamentally alters its thermodynamic landscape, converting a moderately lipophilic molecule into a rigid, hygroscopic crystalline lattice driven by strong ionic bonds. Understanding how to disrupt this lattice is critical for both analytical quantification and synthetic application.

The Thermodynamics of Dissolution: Water vs. Organic Solvents

The solubility of butylhydrazine dihydrochloride is dictated by the competition between its crystal lattice energy and the solvation energy provided by the solvent.

-

Aqueous Systems (Water): Water (dielectric constant,

= 80.1) provides massive solvation energy through ion-dipole interactions. The protonated hydrazinium cations and chloride anions are rapidly encased in hydration shells, leading to near-transparent, highly concentrated solutions ()[3]. Because of this near-infinite solubility, aqueous vehicles are exclusively used for in vivo dosing in pharmacological and carcinogenesis models ()[4]. -

Polar Protic Solvents (Methanol/Ethanol): Alcohols (

= 32.7 for MeOH) can solvate the chloride counterions via hydrogen bonding. While the solubility capacity is lower than in water, it is highly effective for purification workflows. -

Polar Aprotic Solvents (DMSO/DMF): DMSO (

= 46.7) is excellent at solvating cations but poor at solvating anions. However, its high polarity allows for significant solubility of the hydrazine salt, making it the premier choice for anhydrous organic synthesis where water might cause competitive hydrolysis. -

Non-Polar Organics (DCM, Hexane): These solvents lack the dipole moment required to overcome the ionic lattice energy, rendering the dihydrochloride salt practically insoluble.

Comparative Solubility Matrix

| Solvent System | Dielectric Constant ( | Solvation Mechanism | Relative Solubility (25°C) | Primary Application in R&D |

| Ultrapure Water | 80.1 | Ion-Dipole / H-Bonding | Very High (>500 mg/mL) | In vivo dosing, biological assays |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Cation Solvation | High (~100 mg/mL) | Anhydrous N-N exchange synthesis |

| Methanol (MeOH) | 32.7 | H-Bonding | Moderate to High | Stock solutions, recrystallization |

| Ethanol (EtOH) | 24.3 | H-Bonding | Moderate | Selective precipitation/purification |

| Dichloromethane (DCM) | 8.9 | Weak Dipole | Insoluble | Liquid-liquid extraction (free base) |

| Hexane | 1.9 | Dispersion Forces | Insoluble | Anti-solvent for precipitation |

Experimental Protocol: Self-Validating Solubility Determination

Standard UV-Vis spectroscopy is inadequate for quantifying aliphatic hydrazines due to the absence of a conjugated

Step-by-Step Methodology:

-

Equilibration: Add an excess of butylhydrazine dihydrochloride (500.0 mg) to 1.0 mL of the target solvent (e.g., DMSO or Water) in a sealed 2.0 mL Eppendorf tube. Vortex for 5 minutes and incubate in a thermoshaker at 25.0 ± 0.1°C for 24 hours to ensure thermodynamic equilibrium.

-

Phase Separation: Centrifuge the suspension at 15,000

g for 15 minutes. The supernatant contains the saturated dissolved fraction, while the pellet represents the undissolved lattice. -

Derivatization (Causality Choice): Extract 10 µL of the saturated supernatant. Dilute into 990 µL of an acidic aqueous buffer (pH 3.5). Add an excess of 4-nitrobenzaldehyde (in acetonitrile) and incubate at 40°C for 30 minutes. Rationale: This converts the UV-transparent hydrazine into a strongly absorbing hydrazone chromophore, drastically reducing the limit of quantification (LOQ) and preventing false negatives.

-

HPLC-UV Analysis: Inject 5 µL of the derivatized sample onto a C18 Reverse-Phase column. Elute using a gradient of Water/Acetonitrile (0.1% TFA) and monitor at 330 nm. Interpolate the peak area against a pre-validated standard curve.

-

Self-Validation (Mass Balance): Carefully aspirate the remaining supernatant. Lyophilize (or vacuum dry) the residual solid pellet to absolute dryness and weigh it. The sum of the calculated dissolved mass (from HPLC) and the dried pellet mass must equal the initial 500.0 mg input (

2% margin of error). If the mass balance fails, it indicates solvent evaporation, degradation, or incomplete phase separation, thus invalidating the run.

Workflow Visualization

Fig 1: Thermodynamic solubility workflow and analytical validation for hydrazine salts.

Strategic Implications in Drug Development & Synthesis

Understanding the dichotomy between water and organic solvent solubility is paramount for process chemistry. When synthesizing 1,3,4,5-tetrasubstituted pyrazole derivatives, the use of water is often precluded due to the competitive hydrolysis of electrophilic reagents. Therefore, DMSO or Methanol must be utilized to maintain the hydrazine in solution while protecting the electrophile.

Conversely, if a reaction requires the free base of butylhydrazine, the dihydrochloride salt can be suspended in a non-polar solvent (like DCM) and washed with aqueous sodium hydroxide. The neutralized, lipophilic free base will immediately partition into the DCM layer, leaving the chloride salts trapped in the aqueous waste—a classic, highly efficient liquid-liquid extraction driven entirely by manipulating the solubility principles outlined above.

References

-

PubChem, National Institutes of Health. "1,2-Di-n-butylhydrazine dihydrochloride". Available at: [Link]

-

ResearchGate. "Gas-chromatographic determination of 1,1-dimethylhydrazine in water". Available at: [Link]

-

Semantic Scholar. "1,2-di-n-butylhydrazine dihydrochloride carcinogenesis in mice". Available at: [Link]

Sources

- 1. tert-Butylhydrazine hydrochloride | 7400-27-3 [chemicalbook.com]

- 2. tert-Butyl hydrazine | 32064-67-8 [chemicalbook.com]

- 3. tert-Butylhydrazine hydrochloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

The Strategic Utility of Butylhydrazine Dihydrochloride in Advanced Pharmaceutical Synthesis

Abstract

Butylhydrazine dihydrochloride is a critical, bench-stable building block in modern pharmaceutical synthesis. While free hydrazine derivatives are notoriously volatile, toxic, and prone to rapid auto-oxidation, the dihydrochloride salt provides a highly controlled, stoichiometric precursor for the synthesis of complex nitrogen-containing heterocycles. This technical guide explores the mechanistic rationale, experimental workflows, and self-validating protocols for utilizing butylhydrazine dihydrochloride in the regiospecific synthesis of pyrazoles, pyridazinones, and as a radical precursor for C-H functionalization in drug discovery.

Physicochemical Rationale: The Advantage of the Dihydrochloride Salt

In the development of Active Pharmaceutical Ingredients (APIs), reproducibility and stoichiometric precision are paramount. The free base of butylhydrazine (both n-butyl and tert-butyl isomers) is highly reactive and environmentally sensitive. By utilizing butylhydrazine dihydrochloride (CAS 70629-61-7)[1], chemists gain several strategic advantages:

-

Oxidative Stability: The protonation of the hydrazine nitrogen atoms prevents unwanted ambient oxidation, allowing for long-term storage and handling in standard atmospheric conditions.

-

Stoichiometric Precision: As a crystalline solid, the dihydrochloride salt can be weighed with high precision.

-

Controlled in situ Liberation: The reactivity of the hydrazine moiety can be finely tuned by the sequential addition of a base (e.g., NaOH or Triethylamine). Because it is a dihydrochloride salt, exactly two equivalents of base are required to fully liberate the nucleophilic free hydrazine. This controlled release prevents runaway exothermic reactions and limits side-product formation[2].

Mechanistic Paradigms in Heterocyclic API Design

Regiospecific Pyrazole Construction

Pyrazoles are ubiquitous in medicinal chemistry, forming the core of numerous COX-2 inhibitors, kinase inhibitors, and agrochemicals[3]. A persistent challenge in pyrazole synthesis is regioselectivity when condensing unsymmetrical diketones with substituted hydrazines.

Butylhydrazine dihydrochloride solves this through a highly predictable addition-elimination mechanism. When reacted with unsymmetrical enaminodiketones, the sterically hindered but highly nucleophilic primary amine of the liberated butylhydrazine selectively attacks the highly electrophilic

Mechanistic pathway of regiospecific pyrazole synthesis using butylhydrazine dihydrochloride.

This pathway yields a single regioisomer in high yields (73–94%) without the need for laborious chromatographic separation[4][5]. The resulting

Radical-Mediated C-H Functionalization

Beyond classical condensation, butylhydrazine derivatives serve as excellent C-centered radical precursors. In late-stage functionalization of N-heterocycles (such as imidazo[1,2-a]pyridines and quinoline N-oxides), butylhydrazine can be oxidized to generate a butyl radical[7]. This allows for the direct alkylation of complex pharmaceutical intermediates under mild conditions.

Free-radical C-H functionalization of N-heterocycles using butylhydrazine as a radical precursor.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to guarantee reproducibility.

Protocol A: Synthesis of 1-Butyl-3-methyl-1H-pyrazol-5-amine

This protocol demonstrates the aqueous synthesis of an aminopyrazole, a common pharmacophore in kinase inhibitors[2].

-

Salt Dissolution: In a 250-mL three-necked round-bottomed flask equipped with a magnetic stirrer, dissolve

of butylhydrazine dihydrochloride in -

Controlled Liberation: Slowly add

of NaOH (-

Causality: The dihydrochloride salt requires exactly two equivalents of base. If only one equivalent is added, the hydrazine remains partially protonated, drastically reducing its nucleophilicity and stalling the reaction.

-

-

Electrophile Addition: Once a clear solution forms, add

of 3-aminocrotononitrile. -

Thermal Cyclization: Heat the mixture to

for 3 hours.-

Causality: While the initial nucleophilic attack occurs at room temperature, elevated thermal energy is required to overcome the activation barrier for the final dehydration and ring-closure step.

-

-

Isolation: Cool the mixture to room temperature. The product will precipitate. Filter, wash with cold water, and dry under vacuum to yield the pure pyrazole.

Protocol B: Regiospecific Cyclocondensation for Pyrazole-5-carboxylates

This protocol utilizes organic solvents for substrates insoluble in water[4][5].

-

Suspension: Suspend

of unsymmetrical enaminodiketone and -

Organic Base Addition: Add

of triethylamine (TEA) dropwise.-

Causality: TEA acts as an organic base to neutralize the dihydrochloride salt, allowing the free hydrazine to dissolve and react in the non-aqueous solvent system. The slight excess (

for

-

-

Reflux: Stir the mixture under reflux for 1 hour.

-

Workup: Evaporate the solvent under vacuum. Wash the residue with water (

) to remove TEA-HCl salts, and extract with dichloromethane ( -

Purification: Dry the organic layers over

and concentrate. The reaction is highly regiospecific, typically yielding a single isomer without the need for column chromatography[4].

Quantitative Data & Reaction Parameters

The following table summarizes the reaction conditions, yields, and regioselectivity across various applications of butylhydrazine dihydrochloride in API synthesis.

| Substrate Class | Reagent Form | Base (Equivalents) | Solvent / Temp | Yield (%) | Regioselectivity |

| Unsymmetrical Enaminodiketones | Butylhydrazine | TEA (2.0 eq) | EtOH / Reflux | 73–94% | >99% (Single Isomer) |

| 3-Aminocrotononitrile | Butylhydrazine | NaOH (2.0 eq) | 85–92% | >99% | |

| Butylhydrazine | TEA (2.0 eq) | EtOH / | 50–80% | High (1,4'-bipyrazoles) | |

| Quinoline N-oxides (Radical) | Butylhydrazine (Free Base) | MeCN / RT | 82% | C-2 Alkylation |

Data synthesized from established cyclocondensation and radical functionalization methodologies[2][3][4][7].

Conclusion

Butylhydrazine dihydrochloride is an indispensable reagent in the pharmaceutical chemist's toolkit. By understanding the physicochemical properties of the dihydrochloride salt—specifically the requirement for precise stoichiometric base neutralization—researchers can harness its potent nucleophilicity to drive regiospecific cyclocondensations. Whether constructing complex bipyrazole scaffolds, synthesizing pyridazinones, or executing late-stage C-H functionalizations, this compound offers a reliable, bench-stable pathway to critical pharmaceutical intermediates.

References

- Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones Source: Organic Chemistry Portal / Synlett URL

- 70629-61-7, Butylhydrazine Dihydrochloride Source: AccelaChem URL

- butylhydrazine dihydrochloride | 70629-61-7 Source: Sigma-Aldrich URL

- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine Source: Organic Syntheses URL

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC / NIH URL

- Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones Source: Thieme E-Books & E-Journals URL

- Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions Source: MDPI URL

- Highly regioselective synthesis of novel 1,4'-bipyrazoles Source: SciELO URL

Sources

- 1. 70629-61-7,Butylhydrazine Dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scielo.br [scielo.br]

- 4. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones [organic-chemistry.org]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions | MDPI [mdpi.com]

Butylhydrazine dihydrochloride safety data sheet (SDS) and hazard classification

Classification, Toxicology, and Safe Handling Protocols

Executive Summary

Butylhydrazine dihydrochloride (specifically the n-butyl isomer, CAS 41765-06-4) is a specialized alkylhydrazine salt used primarily as a precursor in the synthesis of pyrazole-containing pharmaceuticals and agrochemicals. While the dihydrochloride salt form significantly reduces the volatility hazard compared to the free base (n-butylhydrazine), it retains potent biological activity.

This guide addresses a critical safety gap: commercial Safety Data Sheets (SDS) often provide generic hazard codes without explaining the mechanistic basis of toxicity. This document bridges that gap, providing a self-validating safety protocol for researchers handling this compound in drug discovery environments.

Part 1: Chemical Identity & Physicochemical Properties

Distinct identification is vital as "butylhydrazine" is often conflated with its isomers (tert-butylhydrazine) or its free base form. This guide focuses on the dihydrochloride salt of the n-butyl isomer.

| Property | Data | Relevance to Safety |

| Chemical Name | n-Butylhydrazine dihydrochloride | Distinguish from tert-butyl (CAS 7400-27-3) |

| CAS Number | 41765-06-4 | Unique identifier for inventory tracking |

| Formula | Stoichiometry affects pH of aqueous solutions | |

| Molecular Weight | 161.07 g/mol | Required for molarity calculations |

| Physical State | White, hygroscopic crystalline solid | Inhalation hazard (dust); requires desiccation |

| Solubility | High (Water, DMSO, Methanol) | Readily absorbed through mucous membranes |

| Acidity | pH < 2 (in aqueous solution) | Corrosive to metals and tissue |

Part 2: GHS Hazard Classification & Toxicology[5][6]

Hazard Classification (GHS/CLP)

While specific harmonized data for the n-butyl salt is limited, it is classified by structural analogy to tert-butylhydrazine and parent hydrazine salts.

-

Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful if swallowed).

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2][3][4]

-

Serious Eye Damage: Category 2A (Causes serious eye irritation).

-

Carcinogenicity: Category 2 (Suspected of causing cancer). Note: Alkylhydrazines are potent alkylating agents.

-

Specific Target Organ Toxicity (Single): Category 3 (Respiratory irritation).[2][4]

Mechanism of Action: The "Hidden" Risk

The dihydrochloride salt is stable on the shelf. However, upon entering a physiological environment (pH 7.4), the salt dissociates, releasing the free hydrazine. The toxicity is driven by metabolic activation in the liver, primarily via Cytochrome P450 enzymes, leading to DNA alkylation.

Figure 1: Metabolic Activation Pathway This diagram illustrates why a stable salt becomes a genotoxic hazard in vivo.

Caption: Metabolic conversion of butylhydrazine salt to reactive alkylating species capable of DNA damage.

Part 3: Safe Handling Protocols (The "How-To")

Engineering Controls

-

Primary Barrier: All weighing and open handling must occur inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

-

Airflow: Face velocity must be verified >0.5 m/s before use.

-

Static Control: Use an ionizing bar during weighing. Alkylhydrazine salts are often electrostatic; static discharge can disperse toxic dust.

Personal Protective Equipment (PPE) Matrix

| Body Part | Requirement | Rationale |

| Respiratory | N95/P3 (if outside hood) | Prevent inhalation of hygroscopic dust. |

| Hands | Double Nitrile (0.11 mm min) | Hydrazines penetrate latex rapidly. |

| Eyes | Chemical Goggles | Safety glasses are insufficient for corrosive dusts. |

| Body | Lab Coat + Tyvek Sleeves | Prevent accumulation on fabric cuffs. |

Experimental Workflow: Solubilization & Quenching

This protocol ensures containment from storage to disposal.

Figure 2: Safe Handling Decision Tree Follow this logic flow to minimize exposure risks during synthesis.

Caption: Operational logic for scaling handling precautions based on quantity.

Part 4: Emergency Response & Decontamination

Spill Cleanup (Solid)

-

Do not sweep. Sweeping generates dust.

-

Cover the spill with a wet pad (dampened with water) to dissolve the salt.

-

Wipe up and place in a sealed hazardous waste bag.

-

Clean the surface with a 10% bleach solution, followed by water.

Decontamination Chemistry (The "Bleach" Trap)

Critical Warning: While hypochlorite (bleach) is the standard neutralizer for hydrazines, it must be used correctly.

-

The Risk: Reacting alkylhydrazines with excess bleach can form chloramines or nitrosamines (carcinogenic) if the pH is not controlled.

-

The Protocol:

-

Dilute commercial bleach 1:10 with water.

-

Add the hydrazine waste slowly to the bleach solution (not vice versa) to ensure excess oxidant is always present.

-

Verification: Test the solution with Starch-Iodide paper . It should turn blue/black, indicating excess oxidant (bleach) is present and the hydrazine has been consumed.

-

Part 5: References

-

PubChem. (2025).[1] Compound Summary: tert-Butylhydrazine hydrochloride (Analogous data).[1][4] National Library of Medicine. [Link]

-

European Chemicals Agency (ECHA). (2025). C&L Inventory: Hydrazine salts hazard classification.[3][Link]

-

Lunn, G., & Sansone, E. B. (1983). Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species.[5] American Industrial Hygiene Association Journal.[5] [Link]

Sources

- 1. tert-Butylhydrazine monohydrochloride | C4H13ClN2 | CID 81889 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. chemos.de [chemos.de]

- 5. Oxidative destruction of hydrazines produces N-nitrosamines and other mutagenic species - PubMed [pubmed.ncbi.nlm.nih.gov]

Butylhydrazine dihydrochloride molecular weight and formula

Structure, Synthesis, and Applications in Pharmaceutical Development

Executive Summary

Butylhydrazine dihydrochloride (

This guide provides a rigorous technical analysis of butylhydrazine dihydrochloride, focusing on the sec-butyl and n-butyl isomers. It addresses the critical need for precise stoichiometry in heterocycle formation and outlines validated protocols for handling these reactive intermediates.

Part 1: Chemical Identity & Physicochemical Properties[4]

The term "butylhydrazine dihydrochloride" refers to the dihydrochloride salt of a butyl-substituted hydrazine. The specific isomer (n-, sec-, iso-, or tert-) dictates the reactivity profile. The dihydrochloride form (

1.1 Molecular Specifications

| Property | sec-Butylhydrazine Dihydrochloride | n-Butylhydrazine Dihydrochloride |

| CAS Number | 1177361-36-2 | 70629-61-7 |

| IUPAC Name | (butan-2-yl)hydrazine dihydrochloride | butylhydrazine dihydrochloride |

| Molecular Formula | ||

| Molecular Weight | 161.07 g/mol | 161.07 g/mol |

| Free Base MW | 88.15 g/mol | 88.15 g/mol |

| Appearance | White to off-white hygroscopic solid | White crystalline solid |

| Solubility | High (Water, DMSO, Methanol) | High (Water, Lower Alcohols) |

Technical Note: The tert-butyl isomer (CAS 7400-27-3) is almost exclusively supplied as a monohydrochloride (

, MW 124.61) because the bulky tert-butyl group and the basicity of the adjacent nitrogen make the formation of a stable dihydrochloride crystallographically difficult. Researchers must verify the specific isomer and salt form (HCl vs. 2HCl) to calculate molar equivalents correctly.

Part 2: Synthesis & Manufacturing Logic

The synthesis of alkylhydrazines typically involves the alkylation of hydrazine hydrate. However, direct alkylation often leads to poly-alkylation. To ensure mono-alkylation and high purity, a protective group strategy or large excess of hydrazine is employed, followed by acidification to the dihydrochloride salt.

2.1 Validated Synthesis Protocol (sec-Butyl Isomer)

Context: This protocol utilizes a ketone reductive amination approach to avoid poly-alkylation.

Reagents:

-

2-Butanone (Methyl ethyl ketone)

-

Hydrazine Hydrate (80%)

-

Sodium Cyanoborohydride (

) -

Hydrochloric Acid (conc. 12M)

Step-by-Step Methodology:

-

Hydrazone Formation: Charge a reactor with 2-butanone (1.0 eq) and Ethanol (10V). Cool to 0°C. Add Hydrazine Hydrate (1.2 eq) dropwise over 30 minutes. Allow to warm to RT and stir for 2 hours.

-

Reduction: Cool the mixture to 0°C. Add

(1.5 eq) in portions. Maintain pH ~4-5 by adding acetic acid if necessary to facilitate iminium ion reduction. Stir overnight. -

Quench & Extraction: Quench with NaOH (1M) to pH >10. Extract the free hydrazine base into Dichloromethane (DCM).

-

Salt Formation: Dry the DCM layer over

. Filter and cool to 0°C. Bubble anhydrous HCl gas or add 4M HCl in Dioxane (2.5 eq) dropwise. -

Isolation: The dihydrochloride salt precipitates as a white solid. Filter under nitrogen (hygroscopic) and wash with cold diethyl ether.

2.2 Mechanistic Pathway (DOT Visualization)

Figure 1: Synthetic pathway for sec-butylhydrazine dihydrochloride via reductive amination, ensuring mono-substitution.

Part 3: Applications in Drug Discovery

Butylhydrazine dihydrochloride is a critical "N-N" synthon. Its primary utility lies in constructing pyrazole and indazole rings—scaffolds ubiquitous in kinase inhibitors (e.g., Ruxolitinib analogs) and agrochemicals (e.g., Tebufenozide).

3.1 Pyrazole Synthesis Logic

The reaction between a 1,3-diketone (or equivalent electrophile) and butylhydrazine dihydrochloride yields a 1-butyl-substituted pyrazole.

Critical Control Point:

Using the dihydrochloride salt (

-

Stoichiometry: 1.0 eq Diketone : 1.0 eq Hydrazine 2HCl : 2.2 eq Base .

-

Failure Mode: Insufficient base leaves the hydrazine protonated and non-nucleophilic, stalling the reaction.

3.2 Experimental Workflow: Regioselective Pyrazole Formation

Figure 2: Workflow for converting butylhydrazine dihydrochloride into bioactive pyrazole scaffolds.

Part 4: Handling, Safety & Stability

Hydrazine derivatives are notorious for their toxicity and instability. The dihydrochloride form significantly mitigates volatility but introduces acidity concerns.

4.1 Safety Profile (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Carcinogenicity: Many hydrazines are suspected carcinogens; handle with high containment (glovebox or fume hood).

-

4.2 Storage & Stability

-

Hygroscopicity: The dihydrochloride salt is highly hygroscopic. Absorption of water leads to hydrolysis and formation of a sticky gum.

-

Storage: Store under Argon/Nitrogen at 2-8°C.

-

Shelf-Life: 12 months if seal is unbroken.

-

Incompatibility: Strong oxidizing agents (risk of exothermic decomposition) and strong bases (liberates volatile/toxic free hydrazine).

References

-

Sigma-Aldrich. sec-Butylhydrazine dihydrochloride Product Specification. Merck KGaA. Link

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11244369, Butylhydrazine dihydrochloride. PubChem. Link

-

Toth, B., & Nagel, D. (1981).[4][5] 1,2-Di-n-butylhydrazine dihydrochloride carcinogenesis in mice. Experientia, 37(7), 773–775.[4][5] Link[4][5]

-

BLD Pharm. Product Analysis: Butylhydrazine Dihydrochloride (CAS 70629-61-7).[6] Link

-

Organic Syntheses. Preparation of Alkylhydrazines via Hydrazone Reduction. Org. Synth. Coll. Vol. 6, p. 293. Link

Sources

- 1. EP0116198B1 - Process for preparation of tertiary butyl hydrazine - Google Patents [patents.google.com]

- 2. CN109053485B - A kind of purification process of tert-butylhydrazine hydrochloride - Google Patents [patents.google.com]

- 3. EP0116198B1 - Process for preparation of tertiary butyl hydrazine - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A carcinogenic potency database of the standardized results of animal bioassays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 70629-61-7|Butylhydrazine dihydrochloride|BLD Pharm [bldpharm.com]

Foreword: The Imperative of Atmospheric Control for Hydrazine Derivatives

An In-depth Technical Guide Topic: Stability of Butylhydrazine Dihydrochloride Under an Inert Atmosphere

In the landscape of modern synthetic chemistry, butylhydrazine dihydrochloride serves as a pivotal building block, particularly in the development of novel pharmaceutical and agrochemical agents.[1][2] Its utility is derived from the reactive hydrazine moiety, a functional group that enables a wide array of chemical transformations.[2][3] However, this inherent reactivity is a double-edged sword; it is the very reason the compound is susceptible to degradation upon exposure to the ambient atmosphere. This guide is crafted for the discerning researcher and drug development professional who understands that the integrity of their starting materials is paramount. We will move beyond simple procedural lists to explore the fundamental principles governing the stability of butylhydrazine dihydrochloride, providing the causal reasoning behind the stringent handling protocols required. The self-validating experimental designs detailed herein are intended to empower you to not only preserve the quality of this critical reagent but also to confidently assess its long-term stability, ensuring the reproducibility and success of your synthetic endeavors. For the purpose of this guide, we will frequently use tert-butylhydrazine hydrochloride as a representative example due to the extensive availability of safety and handling data for this isomer.

Chapter 1: Intrinsic Physicochemical Characteristics

A foundational understanding of butylhydrazine dihydrochloride begins with its physicochemical properties. It is typically supplied as a white to off-white solid, a form that aids in handling and storage.[2] The compound exists as a hydrochloride salt, which significantly enhances its stability and ease of handling compared to the more reactive and volatile free base.

The core of its reactivity lies in the hydrazine functional group (-NH-NH₂). This group is nucleophilic and readily acts as a reducing agent.[4] It is this electronic nature that makes it highly susceptible to oxidation by atmospheric oxygen. Furthermore, as a salt, it can be hygroscopic, readily absorbing moisture from the air, which can introduce water as a reactive species. Therefore, the primary directive for maintaining its chemical integrity is the strict exclusion of air and moisture.[5][6]

Table 1: Representative Physicochemical Properties (tert-Butylhydrazine Hydrochloride)

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 7400-27-3 | [5][7] |

| Molecular Formula | C₄H₁₂N₂·HCl | [5][7] |

| Molecular Weight | 124.61 g/mol | [5][7] |

| Appearance | White to Almost white powder/solid | |

| Melting Point | 191-194 °C (often with decomposition) |

| Storage Condition | Store under inert gas; Air Sensitive, Hygroscopic | |

Chapter 2: The Inert Atmosphere: A Non-Negotiable Environment

The mandate to handle butylhydrazine dihydrochloride under an inert atmosphere is not merely a suggestion but a critical requirement rooted in its chemical nature. Ambient air, composed of approximately 21% oxygen and variable humidity, presents two primary degradation pathways: oxidation and hydrolysis.

-

Oxidative Degradation: The hydrazine moiety can be readily oxidized by molecular oxygen. This process can lead to the formation of various byproducts, including diazene intermediates, which are unstable and can decompose further to nitrogen gas.[4] The presence of metal ions, often found as trace impurities, can catalyze this oxidation, accelerating decomposition.[4]

-

Hydrolytic Instability: As a hygroscopic salt, the compound can absorb atmospheric moisture. While the dihydrochloride salt is more stable than the free base, the presence of water can facilitate unwanted side reactions over long-term storage, potentially impacting purity.

To counter these threats, all manipulations must be performed within a controlled, oxygen- and moisture-free environment, most commonly an inert gas glovebox.[8][9] These systems create a fully enclosed workspace purged with a high-purity inert gas, such as nitrogen or argon, effectively isolating the sensitive compound from the deleterious effects of ambient air.[10][11][12]

Caption: Workflow for Handling Air-Sensitive Solids in a Glovebox

Chapter 3: Thermal Stability and Decomposition Profile

The thermal stability of a compound is a critical parameter for determining safe storage and usage conditions, particularly in reactions requiring elevated temperatures. For many hydrazine derivatives, the melting point is not a simple phase transition but an event coupled with decomposition.[13] While comprehensive public-domain TGA or DSC data for butylhydrazine dihydrochloride is scarce, safety data sheets consistently report that thermal decomposition can yield hazardous gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[5][14]

The decomposition of hydrazines is a complex process influenced by temperature, pressure, and the presence of catalysts.[15][16] The initial step in the thermal decomposition of hydrazine itself is often the cleavage of the N-N bond, which is the weakest bond in the molecule. This leads to the formation of amino radicals (•NH₂) that can then participate in a cascade of further reactions.[16] A similar pathway can be postulated for butylhydrazine dihydrochloride.

Caption: Postulated Thermal Decomposition Pathway

Chapter 4: Experimental Protocols for Stability Assessment

To empirically determine the stability of a given lot of butylhydrazine dihydrochloride, a structured, long-term stability study is essential. The following protocols describe a self-validating system for generating reliable stability data.

Protocol 4.1: Long-Term Stability Study Under Inert Conditions

Objective: To evaluate the chemical stability of butylhydrazine dihydrochloride over time at specified storage temperatures under a controlled inert atmosphere.

Methodology:

-

Environment Setup: All sample preparations must be conducted within an inert atmosphere glovebox with oxygen and moisture levels maintained below 10 ppm.[11]

-

Sample Preparation:

-

Transfer a representative sample of the butylhydrazine dihydrochloride lot into the glovebox.

-

Aliquot approximately 50-100 mg of the solid into pre-weighed, amber glass HPLC vials. Amber vials are used to protect against potential photodegradation.

-

Record the exact weight of the material in each vial.

-

Securely crimp-seal each vial with a PTFE/silicone septum cap while still inside the glovebox to lock in the inert atmosphere.

-

-

Storage Conditions:

-

Designate multiple storage conditions. A typical study might include:

-

Control: 2-8 °C

-

Ambient: 25 °C / 60% RH (Relative Humidity external to the sealed vial)

-

Accelerated: 40 °C / 75% RH (External)

-

-

Place a sufficient number of vials for each time point at each condition.

-

-

Time Points:

-

Establish a schedule for analysis. For example: T=0, 1 month, 3 months, 6 months, 12 months, and annually thereafter.

-

-

Analysis:

-

At each time point, pull vials from each storage condition.

-

Perform a visual inspection for any changes in physical appearance (e.g., color change, clumping).

-

Analyze the purity of the sample using a validated analytical method, such as the HPLC-UV protocol described below.

-

Protocol 4.2: Stability-Indicating HPLC-UV Method

Objective: To quantify the purity of butylhydrazine dihydrochloride and detect any potential degradation products. Hydrazine compounds often lack a strong UV chromophore, making direct detection difficult. Derivatization is a common and robust strategy to overcome this.[17][18]

Methodology:

-

Derivatization Reagent: Prepare a solution of benzaldehyde in a suitable solvent (e.g., methanol). Benzaldehyde reacts with the hydrazine moiety to form a hydrazone, which is stable and possesses a strong UV chromophore.[17]

-

Standard Preparation:

-

Accurately prepare a stock solution of a reference standard of butylhydrazine dihydrochloride in a defined diluent (e.g., methanol/water).

-

Create a series of calibration standards by diluting the stock solution.

-

To each standard, add a fixed volume of the benzaldehyde derivatizing reagent, vortex, and allow to react for a specified time (e.g., 30 minutes at a controlled temperature) to ensure complete reaction.[17]

-

-

Sample Preparation:

-

At each stability time point, take a sealed vial and dissolve the contents in a precise volume of diluent to achieve a target concentration within the calibration range.

-

Treat the sample solution with the benzaldehyde reagent under the exact same conditions as the standards.

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient mixture of an aqueous buffer (e.g., ammonium dihydrogen phosphate) and an organic solvent (e.g., methanol or acetonitrile).[19]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV maximum of the benzaldehyde hydrazone derivative (e.g., ~300-360 nm).[19]

-

Column Temperature: 30 °C.

-

-

System Suitability (Self-Validation): Before analyzing any samples, inject a standard solution multiple times (e.g., n=6) to verify the system is performing correctly. Acceptance criteria should be set for:

-

Tailing Factor: Typically ≤ 2.0.

-

Theoretical Plates: Typically ≥ 2000.

-

%RSD of Peak Area: Typically ≤ 2.0%.[18]

-

-

Quantification: Calculate the purity of each stability sample against the calibration curve generated from the reference standards. Purity is often reported as % area/area or calculated using the response factor.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Cas Landing [thermofisher.com]

- 4. arxada.com [arxada.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. pure-synth.com [pure-synth.com]

- 8. cntech.co.uk [cntech.co.uk]

- 9. inertcorp.com [inertcorp.com]

- 10. Safely handling air-sensitive products [cleanroomtechnology.com]

- 11. Open source inert gas glove box - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Laboratory Equipment for Inert Atmosphere - Jacomex [jacomex.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. ntrs.nasa.gov [ntrs.nasa.gov]

- 16. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. osha.gov [osha.gov]

- 18. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 19. Bot Verification [rasayanjournal.co.in]

Methodological & Application

Protocol for synthesizing butylhydrazine dihydrochloride from hydrazine hydrate

Part 1: Executive Summary & Strategic Rationale

This application note details the protocol for the mono-alkylation of hydrazine hydrate with 1-bromobutane to synthesize n-butylhydrazine dihydrochloride .

Scientific Context:

Alkylhydrazines are critical intermediates in the synthesis of aza-peptides, hydrazones, and heterocycles (e.g., pyrazoles). Direct alkylation of hydrazine is chemically challenging due to the "Polyalkylation Effect." The introduction of an electron-donating alkyl group renders the product (

The Solution: To enforce mono-alkylation, this protocol utilizes Statistical Amplification . By maintaining a high molar excess of hydrazine hydrate (10:1 ratio) relative to the alkyl halide, the probability of the alkyl halide encountering a free hydrazine molecule significantly exceeds that of encountering a newly formed alkylhydrazine.

Part 2: Safety & Hazard Assessment (Critical)

Warning: This protocol involves Hydrazine Hydrate , a potent carcinogen, hepatotoxin, and unstable reducing agent.

| Hazard Class | Specific Risk | Mitigation Strategy |

| Toxicity | Hydrazine is highly toxic by inhalation/skin absorption.[1] | Work exclusively in a high-efficiency fume hood. Double-glove (Nitrile/Laminate). |

| Explosion | Anhydrous hydrazine is explosive. | Do NOT distill to dryness. Use hydrazine hydrate (stable azeotrope). |

| Chemical | Alkyl bromides are lachrymators/irritants. | Quench all glassware with bleach (hypochlorite) before removal from the hood. |

Part 3: Materials & Equipment[1][2][3]

Reagents

| Reagent | Purity | Role | Molar Eq. |

| Hydrazine Hydrate | 80% or 100% (Reagent Grade) | Nucleophile (Excess) | 10.0 |

| 1-Bromobutane | >99% | Electrophile | 1.0 |

| Ethanol (Absolute) | 99.5% | Solvent/Co-solvent | - |

| Hydrochloric Acid | Conc. (37%) or HCl gas | Salt Formation | >2.5 |

| Diethyl Ether | ACS Grade | Extraction Solvent | - |

| Potassium Hydroxide | Pellets | Drying/Basification | - |

Equipment

-

Reaction: 500 mL 3-neck Round Bottom Flask (RBF), Reflux Condenser, Pressure-Equalizing Addition Funnel, Nitrogen line.

-

Purification: Short-path distillation head (for hydrazine removal).

-

Filtration: Büchner funnel, vacuum flask.

Part 4: Experimental Protocol

Phase A: The Alkylation Reaction (Kinetic Control)

-

Setup: Equip the 500 mL 3-neck RBF with a magnetic stir bar, reflux condenser, and addition funnel. Flush the system with nitrogen.

-

Charge Hydrazine: Add Hydrazine Hydrate (5.0 mol, ~250 g/243 mL) and Ethanol (100 mL) to the flask.

-

Expert Note: Ethanol ensures homogeneity as the butyl bromide is added, preventing phase-transfer limitations that could stall the reaction or cause localized hotspots.

-

-

Temperature Control: Heat the solution to a gentle reflux (approx. 80–85°C).

-

Addition: Add 1-Bromobutane (0.5 mol, 68.5 g) dropwise via the addition funnel over 2 hours .

-

Digestion: Continue refluxing for an additional 3 hours after addition is complete. The solution should remain clear or turn slightly yellow.

Phase B: Isolation of the Free Base

-

Hydrazine Removal (Critical Step):

-

Extraction:

-

Cool the residue to room temperature.[6]

-

Add 50% Potassium Hydroxide (KOH) solution (100 mL) to ensure the hydrazine is in the free base form and to "salt out" the organic layer.

-

Extract the mixture with Diethyl Ether (3 x 100 mL) .

-

Note: n-Butylhydrazine partitions into the ether layer; unreacted hydrazine hydrate largely remains in the aqueous caustic layer.

-

-

Drying: Dry the combined ether extracts over solid KOH pellets or anhydrous

for 1 hour. Filter to remove the desiccant.

Phase C: Salt Formation (Dihydrochloride)

-

Precipitation:

-

Place the ethereal solution in a beaker in an ice bath (0°C).

-

Method A (Preferred): Bubble dry HCl gas through the solution until saturation. A white precipitate will form immediately.

-

Method B (Alternative): Add a solution of conc. HCl in ethanol dropwise with vigorous stirring.

-

-

Stoichiometry Check: Ensure pH < 2. The target is the dihydrochloride (

), which requires excess acid. -

Filtration: Collect the white crystalline solid via vacuum filtration.[7]

-

Purification: Recrystallize from hot ethanol/methanol containing a small amount of conc. HCl.

-

Stability Note: The dihydrochloride is stable in solid form but may lose HCl to revert to the monohydrochloride upon prolonged heating or vacuum drying. Store in a desiccator.

-

Part 5: Process Visualization (Graphviz)

The following diagram illustrates the critical pathway, emphasizing the separation of the toxic hydrazine excess.

Figure 1: Workflow for the synthesis of n-butylhydrazine dihydrochloride, highlighting the removal of excess hydrazine.

Part 6: Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Poly-alkylation (Oily product) | Hydrazine excess was too low. | Ensure >5:1 (ideally 10:1) molar ratio.[7] |

| Low Yield | Loss of product during distillation. | n-Butylhydrazine (b.p. ~114°C) is volatile. Do not distill the residue too aggressively. |

| Product is Hygroscopic | Formation of monohydrochloride or impure salt. | Recrystallize from EtOH/HCl. Store under Argon. |

| Yellow Coloration | Oxidation of hydrazine (Azine formation). | Perform reaction under strict Nitrogen atmosphere. |

Part 7: References

-

Westphal, O. (1941). Über die Darstellung von Alkylhydrazinen (On the preparation of alkylhydrazines). Berichte der deutschen chemischen Gesellschaft, 74(9), 1365–1372.

-

Hatt, H. H. (1943). Methylhydrazine Sulfate.[8] Organic Syntheses, Collective Volume 2, 395. (Standard protocol for alkylhydrazine synthesis via direct alkylation).

-

Ragnarsson, U. (2001). Synthetic methodology for alkyl substituted hydrazines. Chemical Society Reviews, 30(4), 205-213. (Review of mono-alkylation strategies).

Sources

- 1. chemos.de [chemos.de]

- 2. Lu Le Laboratory: Synthesis of 1-Bromobutane from 1-Butanol - Chemistry of Alcohol - Lu Le Laboratory [lulelaboratory.blogspot.com]

- 3. prepchem.com [prepchem.com]

- 4. studylib.net [studylib.net]

- 5. Preparation of 1-bromobutane [rod.beavon.org.uk]

- 6. youtube.com [youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Reaction conditions for butylhydrazine dihydrochloride with aldehydes

Application Note: AN-2026-BH Optimized Synthesis of Butylhydrazones from Butylhydrazine Dihydrochloride and Aldehydes

Executive Summary

This guide details the reaction parameters for coupling butylhydrazine dihydrochloride with various aldehydes to form stable hydrazones. While hydrazone formation is a classic "click-like" reaction, the use of the dihydrochloride salt presents a specific challenge: the nucleophile is fully protonated and non-reactive in its native state.

Successful synthesis requires a precise controlled release of the free hydrazine base in situ while maintaining a slightly acidic pH (4.5–5.5) to catalyze the rate-determining dehydration step. This protocol balances these opposing requirements to maximize yield and minimize side reactions (such as azine formation or hydrolysis).

Key Applications:

-

Medicinal Chemistry: Synthesis of hydrazone-linked pharmacophores.[1]

-

Chemical Biology: Bioconjugation linkers (pH-sensitive drug release).

-

Purification: Derivatization of volatile aldehydes for HPLC/GC analysis.

Mechanistic Insight & Thermodynamics

To optimize this reaction, one must understand the "pH Bell Curve" defined by Jencks (1959). The reaction rate is governed by two competing factors:

-

Nucleophilic Attack (Basic Requirement): The hydrazine must have a lone pair available. In the dihydrochloride form (

), both nitrogens are protonated. We must remove protons to generate the active nucleophile ( -

Dehydration (Acidic Requirement): The intermediate carbinolamine must lose water to form the double bond. This step is acid-catalyzed.[2]

The Paradox: High pH favors step 1 but kills step 2. Low pH favors step 2 but kills step 1. The Solution: Buffer the reaction to pH 4.5–5.5 . In this window, a sufficient fraction of free hydrazine exists to attack the carbonyl, while enough acid remains to drive dehydration.

Diagram 1: Reaction Mechanism & Protonation States

Caption: The conversion of the dormant dihydrochloride salt to the active hydrazone requires base for activation and acid for dehydration.

Critical Reaction Parameters

Stoichiometry of the Base

This is the most common failure point. The dihydrochloride carries two equivalents of acid.

-

0 eq Base: Reaction is dead (pH < 1).

-

1 eq Base: Forms Monohydrochloride (pH ≈ 3-4). Reaction is slow.

-

2 eq Base: Forms Free Base (pH > 8). Nucleophilic attack is fast, but dehydration stalls.

-

Optimum: 1.5 – 1.8 equivalents of a mild base (like Sodium Acetate) acts as a self-buffering system.

Solvent Selection

| Solvent | Solubility (Salt) | Reaction Rate | Workup Ease | Recommended For |

| Methanol/Ethanol | Moderate | High | Excellent (Precipitation) | Batch Synthesis |

| DMSO/DMF | High | Moderate | Poor (High boiling point) | HTS / Library Screening |

| Water/Buffer | High | Low (Aldehyde insoluble) | Moderate | Bioconjugation |

| THF | Low | Low | Good | Not Recommended |

Scavengers

For difficult substrates (sterically hindered aldehydes or electron-rich butylhydrazines like t-butyl), water removal drives the equilibrium.

-

Batch: Add anhydrous

or -

Flow/Scale-up: Use molecular sieves (3Å or 4Å).

Experimental Protocols

Protocol A: Standard Batch Synthesis (High Yield)

Best for isolating pure hydrazones for characterization or further synthesis.

Materials:

-

Butylhydrazine Dihydrochloride (1.0 mmol)

-

Aldehyde (1.0 mmol)[3]

-

Sodium Acetate (

) or Sodium Bicarbonate ( -

Solvent: Absolute Ethanol (EtOH)

Procedure:

-

Activation: In a 25 mL round-bottom flask, dissolve Butylhydrazine Dihydrochloride (175 mg, 1.0 mmol) in 5 mL of Ethanol.

-

Buffering: Add Sodium Acetate (anhydrous, 123 mg, 1.5 mmol). Stir for 10 minutes. Note: The solution may become cloudy as NaCl precipitates.

-

Addition: Add the Aldehyde (1.0 mmol) dropwise.

-

Insight: If the aldehyde is a solid, dissolve it in minimal EtOH first.

-

-

Incubation: Stir at Room Temperature for 2–4 hours.

-

QC Check: Monitor by TLC. Hydrazones typically run higher (more non-polar) than the free hydrazine but lower than the aldehyde.

-

Optional: If conversion is <50% after 2 hours, heat to 50°C.

-

-

Workup:

-

Method 1 (Precipitation): If the product precipitates (common for aromatic aldehydes), filter and wash with cold water.

-

Method 2 (Extraction): Dilute with 20 mL water. Extract with Ethyl Acetate (3x 10 mL). Wash organics with brine, dry over

, and concentrate.

-

Protocol B: Microscale High-Throughput Screening (HTS)

Best for drug discovery libraries where isolation is not required.

Materials:

Procedure:

-

Stock Prep: Prepare a 0.2 M stock of Butylhydrazine Dihydrochloride in DMSO.

-

Base Stock: Prepare 0.4 M Pyridine in DMSO.

-

Reaction:

-

Add 50 µL Butylhydrazine stock (10 µmol).

-

Add 50 µL Pyridine stock (20 µmol). Pyridine acts as both base and solvent.

-

Add 50 µL Aldehyde stock (10 µmol in DMSO).

-

-

Incubation: Shake at RT for 12 hours.

-

Analysis: Inject directly onto LC-MS. The hydrazone is stable in DMSO/Pyridine.

Troubleshooting & Optimization

Diagram 2: Troubleshooting Logic Flow

Caption: Decision tree for optimizing reaction conditions based on pH and substrate sterics.

Common Pitfalls:

-

Azine Formation: If the aldehyde is in large excess, the hydrazine can react twice (

).-

Fix: Add the Aldehyde slowly to the Hydrazine (Inverse addition).

-

-

Hydrolysis: Hydrazones are hydrolytically unstable in strong acid.

-

Fix: Ensure workup is neutral or slightly basic.[6] Do not use 1M HCl for washes.

-

References

-

Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481. Link

- The foundational text on the pH dependence of carbonyl condens

-

Kool, E. T., et al. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Bioconjugate Chemistry, 24(7), 1256–1263. Link

- Modern analysis of reaction rates relevant to drug discovery and bioconjug

-

Cordes, E. H., & Jencks, W. P. (1962). General Acid Catalysis of Semicarbazone Formation. Journal of the American Chemical Society, 84(22), 4319–4328. Link

- Detailed kinetic analysis supporting the acid-catalyzed dehydr

-

BenchChem. (2025).[7] Application Notes: Hydrazone Derivatives in Chemical Sensor Development. Link

- General protocols for hydrazone synthesis in sensor applic

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. orgosolver.com [orgosolver.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tert-Butylhydrazine hydrochloride CAS#: 7400-27-3 [chemicalbook.com]

- 5. tert-Butylhydrazine hydrochloride | 7400-27-3 [chemicalbook.com]

- 6. Hydrazone: Formation, Structure, and Reactions [chemistrylearner.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Using butylhydrazine dihydrochloride for pyrazole ring formation

Application Note: High-Yield Regioselective Synthesis of Pyrazoles Using Butylhydrazine Dihydrochloride

Introduction & Mechanistic Rationale

Pyrazoles are a cornerstone of heterocyclic chemistry, forming the structural core of numerous compounds with significant applications in medicinal chemistry, including anti-inflammatory agents, kinase inhibitors, and antimicrobials ()[1]. The classic Knorr pyrazole synthesis—a condensation between a 1,3-dicarbonyl compound and a hydrazine—is the fundamental method for constructing this ring ()[2]. However, when unsymmetrical 1,3-diketones or enaminodiketones are used with simple hydrazines, the reaction typically yields a difficult-to-separate mixture of two regioisomers.

To solve this, butylhydrazine dihydrochloride is employed as a strategic reagent. The causality behind its effectiveness is twofold:

-

Regiocontrol via Steric Bulk: The regiochemical outcome is governed by steric and electronic factors. The bulky butyl group severely sterically hinders its adjacent nitrogen atom. Consequently, the less hindered terminal nitrogen acts as the primary nucleophile, attacking the most electrophilic carbon of the 1,3-diketone. This steric direction forces the subsequent intramolecular cyclization down a single thermodynamic pathway, yielding predominantly one regioisomer ()[1].

-

Reagent Stability & Controlled Reactivity: Free alkylhydrazines are notoriously unstable, prone to rapid oxidation, and present significant handling hazards. The dihydrochloride salt is a bench-stable, easily handled solid ()[3]. By neutralizing the salt in situ, researchers achieve a controlled release of the free hydrazine, minimizing thermal degradation and side reactions.

Reaction Pathway & Causality

The transformation proceeds via an addition-elimination mechanism followed by heterocyclization ()[4].

Reaction pathway for regioselective pyrazole synthesis via butylhydrazine dihydrochloride.

Quantitative Data: Condition Optimization

Because butylhydrazine is supplied as a dihydrochloride salt, the stoichiometry of the base is the most critical variable. Exactly 2.0 to 2.2 equivalents of base must be added to liberate the free nucleophile. Under-neutralization leaves the hydrazine protonated and non-nucleophilic, stalling the reaction. Over-neutralization can trigger base-catalyzed retro-Claisen cleavage of the 1,3-diketone.

Table 1: Optimization of Reaction Conditions for 1-Butylpyrazole Formation

| Solvent | Base (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | Regiomeric Ratio (A:B) | Causality / Observation |

| Ethanol | NaOH (1.0 eq) | Reflux (78) | 12 | 15% | 85:15 | Insufficient base; salt remains partially protonated. |

| Ethanol | NaOH (2.1 eq) | Reflux (78) | 4 | 92% | >99:1 | Optimal solubility and thermodynamics for dehydration. |

| THF | TEA (2.1 eq) | Reflux (66) | 6 | 84% | 95:5 | Lower reflux temp slows the cyclization rate. |

| DMA | K₂CO₃ (2.5 eq) | 80 | 3 | 89% | >99:1 | Excellent yield, but requires tedious aqueous workup. |

| Water | NaOH (2.1 eq) | 100 | 8 | 45% | 80:20 | Poor solubility of the diketone leads to side reactions. |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The transition from the

Reagents Required:

-

Unsymmetrical 1,3-diketone or enaminodiketone (1.0 mmol)

-

Butylhydrazine dihydrochloride (1.05 mmol)

-

Sodium hydroxide (NaOH), 2.0 M aqueous solution (2.20 mmol)

-

Absolute Ethanol (10 mL)

Step-by-Step Methodology:

-

In Situ Free Base Generation: Equip a 50-mL round-bottom flask with a magnetic stir bar. Suspend butylhydrazine dihydrochloride (1.05 mmol) in absolute ethanol (5 mL). Cool the suspension to 0–5 °C using an ice bath.

-

Scientific Insight: Cooling is mandatory. The neutralization is exothermic; controlling the temperature prevents localized boiling and preserves the integrity of the free hydrazine.

-

-

Neutralization: Dropwise add 2.0 M NaOH (1.1 mL, 2.20 mmol) over 5 minutes. Stir for an additional 15 minutes at 0 °C until the solid dissolves, indicating the successful liberation of the free base.

-

Validation Check: The pH of the solution should transition from acidic (~pH 2) to slightly basic (~pH 8-9).

-

-

Electrophile Addition: Dissolve the 1,3-diketone (1.0 mmol) in absolute ethanol (5 mL) and add it dropwise to the reaction mixture at 0 °C. Remove the ice bath and allow the mixture to warm to room temperature over 30 minutes.

-

Cyclocondensation: Attach a reflux condenser and heat the reaction to 78 °C (reflux) for 4 hours.

-

Scientific Insight: While the initial nucleophilic attack occurs at room temperature to form the hydrazone, the subsequent intramolecular cyclization and dehydration require thermal energy to overcome the activation barrier and drive the equilibrium toward the stable aromatic pyrazole.

-

-

Reaction Monitoring: Sample the reaction at 2 hours. Analyze via LC-MS. The disappearance of the intermediate mass and the dominance of the [M-H₂O+H] peak validates reaction completion.

-

Workup & Purification: Cool the mixture to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (20 mL) and Deionized Water (20 mL). Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

-

Scientific Insight: The aqueous wash is critical to remove the NaCl byproducts generated during the initial neutralization step.

-

-

Drying and Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. The high regioselectivity of this method often yields a product pure enough (>95%) to bypass column chromatography, requiring only trituration in cold hexanes.

-

Structural Validation: Confirm the regiochemistry using 2D NOESY NMR. A strong NOE cross-peak between the

-butyl protons and the adjacent C5-substituent protons unequivocally validates the specific regioisomer formed.

References

-

Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones Source: Synlett / Organic Chemistry Portal URL:[Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI) / PubMed Central URL:[Link]

-

Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine Source: Organic Syntheses URL:[Link]

Sources

- 1. tert-Butylhydrazine | 32064-67-8 | Benchchem [benchchem.com]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones [organic-chemistry.org]

Application Note & Protocol: Synthesis of Butylhydrazones Using Butylhydrazine Dihydrochloride

Introduction: The Significance of the Hydrazone Moiety

Hydrazones, characterized by the R₁R₂C=NNHR₃ structure, are a cornerstone of modern medicinal chemistry and organic synthesis.[1][2] Their prevalence in pharmacologically active compounds is remarkable, with derivatives exhibiting a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[3][4] The formation of a hydrazone is a robust and high-yielding condensation reaction between a hydrazine and a carbonyl compound (an aldehyde or ketone).[5][6]

This application note provides a detailed protocol for the synthesis of hydrazones using butylhydrazine, a common building block. Specifically, we will address the use of its dihydrochloride salt. While the free base is reactive, it can be less stable and more hazardous to handle. The dihydrochloride salt offers superior stability and ease of handling, making it a preferred reagent in many laboratory settings. However, its use necessitates an in-situ neutralization step to liberate the nucleophilic free hydrazine, a critical detail that this protocol will thoroughly address.

Reaction Principle and Mechanism

The synthesis of a hydrazone is a classic example of a nucleophilic addition-elimination reaction. The process can be broken down into two primary stages:

-

Nucleophilic Addition: The terminal nitrogen atom of the butylhydrazine, which possesses a lone pair of electrons, acts as a nucleophile. It attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This step forms a tetrahedral intermediate known as a carbinolamine.[6][7]

-

Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form a stable carbon-nitrogen double bond (C=N), which defines the hydrazone linkage.[7][8]

The reaction is often catalyzed by acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack.[7][9] When starting with butylhydrazine dihydrochloride, a base must be added to neutralize the salt and free the hydrazine. The choice of base is crucial; a stoichiometric amount of a moderate base like sodium acetate or triethylamine is often sufficient to liberate the free hydrazine without making the solution too basic, which could inhibit the acid-catalyzed dehydration step.

Caption: A diagram illustrating the two-stage mechanism of hydrazone formation.

Experimental Protocol: Synthesis of 4-Chlorobenzaldehyde tert-Butylhydrazone

This protocol details the synthesis of a model hydrazone from tert-butylhydrazine dihydrochloride and 4-chlorobenzaldehyde.

Materials and Reagents

-

tert-Butylhydrazine dihydrochloride

-

4-Chlorobenzaldehyde

-

Sodium acetate (anhydrous)

-

Ethanol (Reagent grade or anhydrous)

-

Deionized water

-

Dichloromethane (DCM)

-

Ethyl acetate

-

Hexanes

-

Magnesium sulfate (anhydrous)

-

Standard laboratory glassware (round-bottom flasks, condenser, etc.)

-

Magnetic stirrer and hotplate

-

Vacuum filtration apparatus (Büchner funnel)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Safety Precautions

-

tert-Butylhydrazine dihydrochloride: Harmful if swallowed and may cause skin, eye, and respiratory irritation.[10] Handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[11][12]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[13] Wash hands thoroughly after handling.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Step-by-Step Procedure

-

Reagent Preparation:

-

In a 100 mL round-bottom flask, dissolve 1.41 g (10.0 mmol, 1.0 eq) of 4-chlorobenzaldehyde in 30 mL of ethanol.

-

In a separate 50 mL beaker, dissolve 1.63 g (10.0 mmol, 1.0 eq) of tert-butylhydrazine dihydrochloride and 1.64 g (20.0 mmol, 2.0 eq) of anhydrous sodium acetate in 20 mL of deionized water. Stir until all solids have dissolved. Scientist's Note: Sodium acetate acts as a base to neutralize the two HCl equivalents, liberating the free tert-butylhydrazine in situ.

-

-

Reaction Setup:

-

Add the aqueous solution of the hydrazine salt and base to the ethanolic solution of the aldehyde at room temperature with vigorous stirring.

-

A white precipitate may form immediately.

-

Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 80-85 °C) using a heating mantle or oil bath.

-

-

Reaction Monitoring:

-

Allow the reaction to proceed at reflux for 2-4 hours.

-

Monitor the reaction's progress using TLC (e.g., with a 4:1 Hexanes:Ethyl Acetate mobile phase). Spot the starting aldehyde and the reaction mixture. The reaction is complete when the aldehyde spot has been completely consumed.

-

-

Isolation of Crude Product:

-

Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature.

-

Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration through a Büchner funnel.

-

Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to remove any remaining salts.

-

Allow the product to air-dry on the filter for at least 30 minutes.

-

-

Purification (Recrystallization):

-

Transfer the crude solid to a 100 mL Erlenmeyer flask.

-

Add a minimal amount of hot ethanol and heat gently until the solid dissolves completely.

-

Slowly add deionized water dropwise until the solution becomes faintly turbid. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.